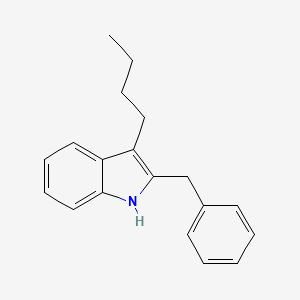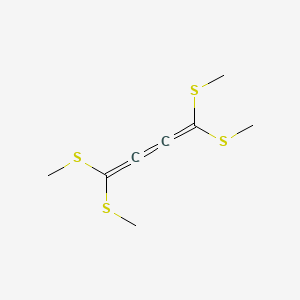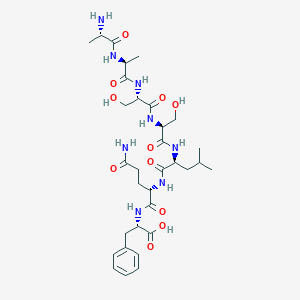![molecular formula C23H37FO4Si B14214269 Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol CAS No. 820241-91-6](/img/structure/B14214269.png)
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol is a complex organic compound with a unique structure that includes a fluoro-substituted phenoxy group and a trimethylsilylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol typically involves multiple steps, starting with the preparation of the fluoro-substituted phenoxy intermediate. This intermediate is then reacted with a decanol derivative under specific conditions to introduce the trimethylsilylethynyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
化学反応の分析
Types of Reactions
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and trimethylsilylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.
科学的研究の応用
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trimethylsilylethynyl groups may play a role in modulating the compound’s reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
類似化合物との比較
Similar Compounds
- Acetic acid;10-[2-chloro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[2-bromo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[2-iodo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
Uniqueness
The presence of the fluoro group in acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
820241-91-6 |
|---|---|
分子式 |
C23H37FO4Si |
分子量 |
424.6 g/mol |
IUPAC名 |
acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol |
InChI |
InChI=1S/C21H33FO2Si.C2H4O2/c1-25(2,3)17-14-19-12-13-21(20(22)18-19)24-16-11-9-7-5-4-6-8-10-15-23;1-2(3)4/h12-13,18,23H,4-11,15-16H2,1-3H3;1H3,(H,3,4) |
InChIキー |
DGBHQPBXSONJIB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C[Si](C)(C)C#CC1=CC(=C(C=C1)OCCCCCCCCCCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



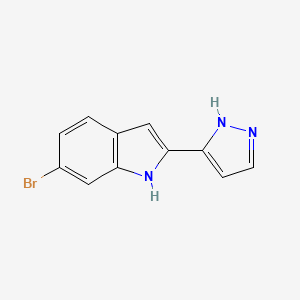
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)
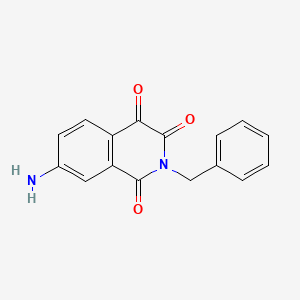

![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
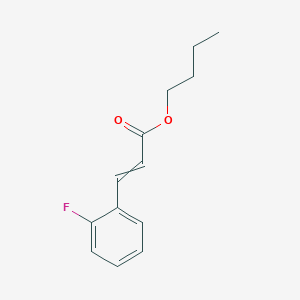
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
